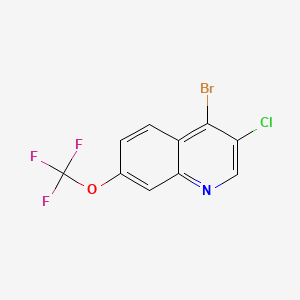

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H5BrF3N3 and a molecular weight of 316.08 . It is primarily used for research and development purposes .

Molecular Structure Analysis

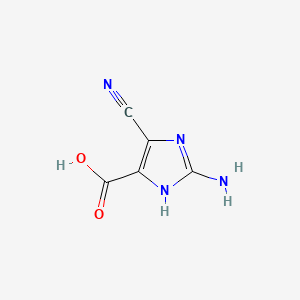

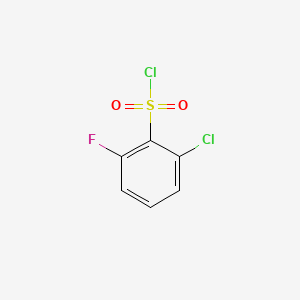

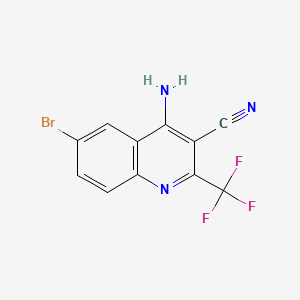

The molecular structure of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile consists of a quinoline core with an amino group at the 4-position, a bromo group at the 6-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 3-position .科学的研究の応用

Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication : Quinoline derivatives, including compounds similar to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been used in the fabrication of organic–inorganic photodiodes. These compounds demonstrate significant photovoltaic properties when used in heterojunction diodes, showing potential for use in photodiode applications due to their rectification behavior and sensitivity to illumination intensity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical Properties of Quinoline Derivatives : The structural and optical properties of quinoline derivatives, including those structurally similar to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been studied. These studies reveal that such compounds, when formed into thin films, exhibit significant optical properties, which could be leveraged in photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition in Mild Steel : Quinoline derivatives, similar to the compound , have been analyzed for their corrosion inhibition effects on mild steel in acidic mediums. These compounds show high inhibition efficiency and suggest potential applications in corrosion protection technologies (Singh, Srivastava, & Quraishi, 2016); (Erdoğan et al., 2017).

Biomolecular Binding Properties : New series of quinolines, including those derived from 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been synthesized and analyzed for their photophysics and biomolecular binding properties, demonstrating strong interactions with DNA and potential applications in biomedicine (Bonacorso et al., 2018).

Antitumor Activities : Certain derivatives of quinoline, structurally related to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have been synthesized and evaluated for antitumor activities, indicating potential uses in cancer treatment (El-Agrody et al., 2012).

Src Kinase Inhibitory Activity : Some derivatives of quinoline, including those structurally similar to the compound , have shown inhibitory activity against Src kinase, an enzyme implicated in cancer, suggesting therapeutic applications in oncology (Boschelli et al., 2001).

Synthesis and Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from compounds structurally related to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile, have demonstrated potential as antimicrobial agents (Holla et al., 2006).

Green Synthesis and Antibacterial Activity : A heterocyclic compound synthesized from a derivative of quinoline exhibited significant antibacterial activity, indicating its potential use in developing new antimicrobial agents (Khan, 2017).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Discharge into the environment must be avoided .

特性

IUPAC Name |

4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3N3/c12-5-1-2-8-6(3-5)9(17)7(4-16)10(18-8)11(13,14)15/h1-3H,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKWVWUHPZGBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=N2)C(F)(F)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671967 |

Source

|

| Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

CAS RN |

1209063-53-5 |

Source

|

| Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)